Pigment red 5

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClN4O7S/c1-6-35(7-2)43(38,39)19-12-13-25(40-3)24(15-19)33-34-28-20-11-9-8-10-18(20)14-21(29(28)36)30(37)32-23-16-22(31)26(41-4)17-27(23)42-5/h8-17,36H,6-7H2,1-5H3,(H,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMULDSDQRQVZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0050394 | |

| Record name | C.I. Pigment Red 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6410-41-9 | |

| Record name | Pigment Red 5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6410-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]diazenyl]-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]azo]-3-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OZU993LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Elucidation of Pigment Red 5 (C.I. 12490)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 5, identified by the Colour Index number C.I. 12490, is a synthetic monoazo pigment characterized by its brilliant bluish-red hue.[1][2] Its chemical formula is C30H31ClN4O7S.[3][4] Utilized extensively in cosmetics, printing inks, paints, and plastics, the precise elucidation of its chemical structure is paramount for understanding its properties, performance, and safety.[1][5][6] The solid-state structure of a pigment dictates critical application properties such as color, lightfastness, thermal stability, and solvent resistance.[1][7] This guide provides a comprehensive overview of the methodologies employed to elucidate the structure of this compound, presenting key data, detailed experimental protocols, and logical workflows for a scientific audience.

Chemical Identification and Physicochemical Properties

Accurate identification is the foundational step in structure elucidation. This compound is known by several synonyms, including Naphthol Carmine FB and Permanent Carmine FB.[2][3] Its identity is unequivocally established by its CAS Registry Number, IUPAC name, and other identifiers.

Table 1: Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide[3] |

| C.I. Number | 12490[2] |

| CAS Number | 6410-41-9[2] |

| EC Number | 229-107-2[3] |

| Molecular Formula | C30H31ClN4O7S[2] |

| Molecular Weight | 627.1 g/mol [3] |

| InChIKey | LMULDSDQRQVZMW-UHFFFAOYSA-N[7][8] |

The performance characteristics of this compound are derived from its physical and chemical properties, which are summarized below.

Table 2: Physicochemical and Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Orange-red powder | [1] |

| Melting Point | 306 °C | [1] |

| Density | 1.40 - 1.44 g/cm³ | [1] |

| Oil Absorption | 45 - 71 g/100g | [1] |

| Hiding Power | Translucent | [1] |

| Lightfastness | 6 - 7 (out of 8) | [1] |

| Heat Stability | 140 °C | [2] |

| Water Resistance | 5 (out of 5) | [2] |

| Acid Resistance | 4 (out of 5) | [2] |

| Alkali Resistance | 5 (out of 5) | [2] |

| Monoisotopic Mass | 626.1601982 Da | [3] |

| Topological Polar Surface Area | 148 Ų | [3] |

| Complexity | 1040 |[3] |

Core Methodologies for Structure Elucidation

The definitive structure of this compound is determined not by a single technique, but through the synergistic application of multiple analytical methods. These include spectroscopic and diffraction techniques, often complemented by computational modeling.

-

X-Ray Diffraction (XRD): XRD is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[7] For pigments, which are often fine powders and difficult to grow as single crystals, X-ray Powder Diffraction (XRPD) is commonly used.[7][9] XRPD provides information on crystal structure, polymorphism, and intermolecular interactions, which are crucial for properties like stability and color.[7]

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: As a non-destructive technique, ssNMR provides detailed information about the local atomic environment.[7] It is especially powerful for confirming structural details in pigments, such as identifying the dominant tautomeric form (azo vs. hydrazone), which significantly impacts the pigment's color and stability.[7] 13C NMR spectra are available for this compound.[8]

-

Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.[8] Raman spectroscopy is particularly useful for analyzing the central azo group (-N=N-) chromophore, with its characteristic vibrations typically found in the 1400–1600 cm⁻¹ spectral region.[7] Shifts in these bands can indicate interactions between the pigment and a polymer matrix.[7]

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and elemental composition of the pigment.[7] Techniques like Direct Electron Ionization Mass Spectrometry (DEI-MS) are effective for analyzing organic pigments that are difficult to dissolve, providing molecular ion and fragmentation data that helps piece together the structure.[10]

-

Computational Chemistry (DFT): Density Functional Theory (DFT) is a quantum mechanical method used to predict optimized molecular geometries, investigate electronic properties like the HOMO-LUMO energy gap (which relates to color), and assess the relative stability of different tautomers or polymorphs.[7] DFT calculations can also simulate theoretical NMR and vibrational spectra, aiding in the interpretation of experimental data.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for scientific validity. The following sections outline standard procedures for the key techniques used in the structural analysis of this compound.

X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: A small amount of this compound powder is gently ground using an agate mortar and pestle to ensure a random crystal orientation and a fine, uniform particle size. The powder is then packed into a flat sample holder.

-

Data Acquisition: The sample is analyzed using a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is processed to identify the positions and intensities of the Bragg peaks. This data is used for phase identification, crystal lattice parameter refinement, and, if possible, structure solution using methods like Rietveld refinement.[9][11]

Solid-State ¹³C NMR (CP/MAS)

-

Sample Preparation: Approximately 50-100 mg of this compound powder is packed into a 4 mm zirconia rotor.

-

Data Acquisition: The spectrum is acquired on a solid-state NMR spectrometer. A ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) experiment is performed. Typical parameters include a MAS rate of 10-15 kHz, a contact time of 1-2 ms, and a recycle delay of 5-10 s to ensure full relaxation.

-

Data Analysis: The acquired spectrum is Fourier transformed and phase corrected. Chemical shifts are referenced externally to a standard like adamantane. The resulting peaks are assigned to the specific carbon atoms in the this compound molecule, often with the aid of DFT calculations.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The KBr wafer technique is commonly used.[3][8] Approximately 1-2 mg of this compound is mixed with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr). The mixture is finely ground and pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the empty spectrometer is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Data Analysis: The spectrum is analyzed to identify absorption bands corresponding to specific functional groups (e.g., N-H, C=O, S=O, aromatic C-H) by comparing their frequencies to correlation charts.

Density Functional Theory (DFT) Calculations

-

Structure Input: The proposed molecular structure of this compound is built using molecular modeling software.

-

Calculation Setup: Geometry optimization and frequency calculations are performed using a DFT functional such as B3LYP with a basis set like 6-31G*.[7] This predicts the lowest energy 3D structure, bond lengths, and angles.[7]

-

Property Prediction: Further calculations can be performed to predict the HOMO-LUMO energy gap (to understand its color), relative tautomer stability, and theoretical NMR chemical shifts and vibrational frequencies to assist in the interpretation of experimental spectra.[7]

Integrated Structural Analysis and Visualization

The final, confirmed structure of this compound is a consensus result from the integration of all experimental and computational data. The diagrams below illustrate the chemical structure, its synthesis, and the logical workflow for its elucidation.

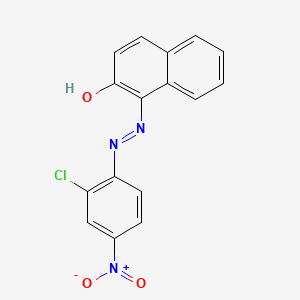

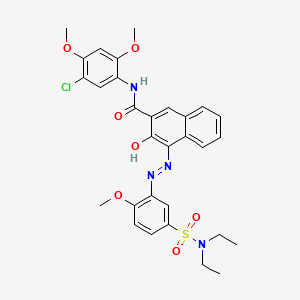

Caption: 2D Chemical Structure of this compound.

The synthesis of this compound, like many azo pigments, involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.[7]

Caption: Generalized Synthesis Pathway for this compound.

A logical workflow ensures a comprehensive and systematic approach to structure elucidation, where each step builds upon the last.

Caption: Integrated Workflow for this compound Structure Elucidation.

Conclusion

The chemical structure of this compound (C.I. 12490) has been rigorously established through a combination of advanced analytical techniques and computational modeling. X-ray diffraction confirms its solid-state arrangement, while solid-state NMR and vibrational spectroscopy elucidate its covalent bonding, functional groups, and tautomeric state. Mass spectrometry validates its molecular formula, and DFT calculations provide a theoretical framework that supports and refines the experimental findings. This multi-faceted approach ensures a complete and accurate structural determination, which is essential for predicting its behavior, optimizing its applications, and ensuring its safe use in various industries.

References

- 1. chembk.com [chembk.com]

- 2. union-pigment.com [union-pigment.com]

- 3. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. specialchem.com [specialchem.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 6410-41-9 | Benchchem [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Crystal structure of Pigment Red 254 from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jeol.com [jeol.com]

- 11. researchgate.net [researchgate.net]

Pigment Red 5: IUPAC Name and CAS Number

An In-depth Technical Guide to Pigment Red 5

This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, and general experimental protocols relevant to its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development and related fields.

-

IUPAC Name : N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide[1]

Chemical and Physical Properties

This compound is a synthetic organic pigment belonging to the naphthol red class.[7] Its properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| C.I. Name | 12490[3][5][6] |

| Molecular Formula | C₃₀H₃₁ClN₄O₇S[1][3][4][5][6] |

| Molecular Weight | 627.11 g/mol [3][5][6] |

| Appearance | Orange-red to brilliant red powder[2][4][6] |

| Melting Point | 306 °C[2][4][6] |

| Density | 1.34 - 1.7 g/cm³[3][8] |

| Solubility | Insoluble in water; soluble in ethanol; slightly soluble in acetone.[2][4][6] |

| Oil Absorption | 40 ml/100g[3] |

| Heat Resistance | 140 - 200 °C[3][5] |

| Light Fastness | 7 - 8[3][5] |

| Acid Resistance | 5[5] |

| Alkali Resistance | 5[5] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound, based on common practices for azo pigments.

Synthesis of this compound (General Method)

The manufacturing of this compound involves a two-step process: diazotization followed by an azo coupling reaction.[6]

Step 1: Diazotization of the Amine Component The primary aromatic amine, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium like hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt solution.

Step 2: Azo Coupling The resulting diazonium salt solution is then slowly added to a solution of the coupling component, 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide, which is typically dissolved in an alkaline medium. The reaction temperature is maintained at a low level to ensure the stability of the diazonium salt and to control the reaction. The coupling reaction results in the formation of the insoluble this compound, which precipitates out of the solution.

Step 3: Post-Treatment The precipitated pigment is then filtered, washed with water to remove any unreacted starting materials and inorganic salts, and dried to obtain the final product.

Analytical Methodologies

The purity and identity of this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is a primary method for determining the purity of azo pigments.[9]

-

Mobile Phase : A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Stationary Phase : A C18 reversed-phase column is commonly used.

-

Detection : The pigment is detected at its maximum absorbance wavelength.

-

Sample Preparation : The pigment is dissolved in a suitable solvent, such as dimethylformamide or a mixture of methanol (B129727) and a small amount of base to aid dissolution, and then filtered before injection.[9] Purity is determined by the area percentage of the main peak.

Spectroscopic Techniques

-

UV-Vis Spectroscopy : Used to determine the maximum absorbance wavelength and for quantitative analysis in solution.

-

Raman Spectroscopy : A non-destructive technique that can be used to analyze the chemical composition and interactions between the pigment and a polymer matrix.[10]

-

X-ray Diffraction (XRD) : Can be employed for structural analysis of the pigment in its solid, powdered form.[10]

Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6410-41-9 [chemicalbook.com]

- 3. union-pigment.com [union-pigment.com]

- 4. chembk.com [chembk.com]

- 5. This compound (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]

- 6. This compound [dyestuffintermediates.com]

- 7. jacksonsart.com [jacksonsart.com]

- 8. 6410-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 6410-41-9 | Benchchem [benchchem.com]

Synthesis and purification of Pigment Red 5

An In-depth Technical Guide to the Synthesis and Purification of C.I. Pigment Red 5

Introduction

C.I. This compound is a synthetic organic pigment belonging to the monoazo class of colorants.[1] It is characterized by its brilliant red shade, good lightfastness, and thermal stability.[1] Chemically, it is identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.[2][3][4] Due to its robust properties, this compound finds extensive application in various industries, including coatings, printing inks, plastics, paper, and cosmetics.[1][2][5][6] This guide provides a detailed overview of the synthesis and purification protocols for this compound, intended for researchers and professionals in chemistry and materials science.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 12490 | [4] |

| CAS Number | 6410-41-9 | [2][7] |

| Molecular Formula | C₃₀H₃₁ClN₄O₇S | [2][3][7] |

| Molecular Weight | 627.11 g/mol | [3][6][7] |

| Appearance | Orange-red to brilliant red powder | [1][6] |

| Melting Point | 306°C | [3][6] |

| Solubility | Insoluble in water; soluble in ethanol; slightly soluble in acetone | [1][6] |

Synthesis of this compound

The synthesis of this compound is a classic example of azo chemistry, involving a two-stage process: the diazotization of an aromatic amine followed by an azo coupling reaction with a naphthol derivative.[2]

Stage 1: Diazotization

In the first stage, the primary aromatic amine, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (also known as Red Base ITR), is converted into a highly reactive diazonium salt.[1][2] This reaction is conducted in an acidic medium at low temperatures using sodium nitrite (B80452).[2] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[2]

Stage 2: Azo Coupling

The second stage involves the electrophilic substitution of the diazonium salt onto a coupling component, 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide.[1][2] This reaction forms the stable azo (-N=N-) chromophore, which is responsible for the pigment's color.[8] The pH and temperature of the coupling reaction must be carefully controlled to ensure high yield and purity.[2]

Experimental Protocol: Synthesis

Materials and Equipment:

-

3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (Diazo component)

-

3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide (Coupling component)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, concentrated)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

-

Glass beakers, magnetic stirrer, pH meter, Buchner funnel, vacuum flask, drying oven

Procedure:

-

Preparation of the Diazonium Salt:

-

In a beaker, suspend the diazo component (1 mole equivalent) in water and add concentrated hydrochloric acid.

-

Cool the suspension to 0-2°C in an ice bath with continuous stirring.[2] The pH should be maintained between 0.5 and 1.0.[2]

-

In a separate beaker, prepare a solution of sodium nitrite (1 mole equivalent) in water.

-

Slowly add the sodium nitrite solution to the cooled amine suspension, keeping the temperature below 5°C.

-

Stir the mixture for 90-120 minutes at 0-2°C to ensure complete diazotization.[2] The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper (excess nitrous acid will turn the paper blue).

-

-

Preparation of the Coupling Solution:

-

In a separate, larger beaker, dissolve the coupling component (1 mole equivalent) in an aqueous solution of sodium hydroxide to form the soluble phenoxide.

-

Cool this solution to 10-15°C.

-

-

Azo Coupling Reaction:

-

Slowly add the cold diazonium salt suspension to the coupling solution with vigorous stirring.

-

Maintain the temperature between 10-25°C and the pH between 3.5-5.5 during the addition.[2] The pH can be adjusted as needed with sodium hydroxide or hydrochloric acid.

-

The red pigment will precipitate out of the solution as it forms.

-

After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation of the Crude Pigment:

-

Filter the precipitated pigment using a Buchner funnel under vacuum.

-

Wash the filter cake thoroughly with water to remove residual salts and acids.

-

Dry the crude this compound in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Summary of Synthesis Parameters

| Step | Key Parameters | Optimized Range | Rationale |

| Diazotization | Temperature | 0–2°C | Stabilizes the highly reactive diazonium salt and prevents its degradation.[2] |

| pH | 0.5–1.0 | Ensures the formation and stability of the diazonium salt.[2] | |

| Reaction Time | 90–120 minutes | Allows for complete conversion of the amine to the diazonium salt.[2] | |

| Azo Coupling | Temperature | 10–25°C | Balances reaction kinetics with the stability of the diazonium salt.[2] |

| pH | 3.5–5.5 | Controls the rate of electrophilic substitution and prevents side reactions.[2] |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Crude this compound synthesized in the laboratory or obtained from industrial processes typically contains impurities such as unreacted starting materials, byproducts from side reactions, and inorganic salts.[9] Purification is essential to achieve the desired coloristic properties, stability, and performance for specific applications.

Common Purification Techniques

-

Solvent Washing: This is the most common and straightforward method. The crude pigment is washed with hot water to remove inorganic salts. Subsequent washing with organic solvents in which the pigment has low solubility (like ethanol) can remove organic impurities.

-

Recrystallization: This technique involves dissolving the crude pigment in a suitable hot solvent and then allowing it to crystallize as the solution cools. This process is effective for removing impurities that have different solubility profiles from the pigment. However, finding a suitable solvent system can be challenging due to the low solubility of many pigments.

-

Column Chromatography: While highly effective for separating compounds with different polarities, column chromatography is less common for the bulk purification of industrial pigments due to cost and scalability. It is more frequently used for analytical purposes or for purifying small quantities of high-purity material for research.[9]

Experimental Protocol: Purification by Washing

Materials and Equipment:

-

Crude this compound

-

Deionized Water

-

Ethanol

-

Beakers, heating mantle/hot plate, magnetic stirrer, Buchner funnel, vacuum flask, drying oven

Procedure:

-

Aqueous Wash:

-

Suspend the crude pigment in deionized water (e.g., 10 mL of water per gram of pigment).

-

Heat the slurry to 70-80°C with stirring for 30-60 minutes. This helps dissolve inorganic salt impurities.

-

Filter the hot suspension using a Buchner funnel.

-

Wash the filter cake with additional hot deionized water.

-

-

Solvent Wash:

-

Resuspend the water-washed pigment cake in ethanol.

-

Stir the suspension at room temperature or with gentle warming for 30 minutes to dissolve soluble organic impurities.

-

Filter the pigment again and wash the cake with a small amount of clean ethanol.

-

-

Drying:

-

Dry the purified pigment in an oven at 80-100°C to a constant weight to remove all residual water and solvent.

-

Summary of Purification Parameters

| Technique | Key Parameters | Expected Outcome |

| Aqueous Wash | Temperature: 70-80°C | Removal of inorganic salts (e.g., NaCl, Na₂SO₄) |

| Solvent Wash | Solvent: Ethanol | Removal of unreacted starting materials and organic byproducts |

| Drying | Temperature: 80-100°C | Removal of residual water and solvents |

Purification Workflow

Caption: General workflow for the purification of this compound.

Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the pigment and quantify any impurities.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, confirming its structure.[3]

-

UV-Visible Spectroscopy: Shows the characteristic absorption in the visible region that is responsible for its red color.[3]

-

Melting Point Analysis: A sharp melting point close to the literature value (306°C) is a good indicator of purity.[3][6]

Conclusion

The synthesis of this compound is a well-established process based on diazotization and azo coupling reactions. Precise control over reaction parameters such as temperature and pH is crucial for achieving high yields and purity. Subsequent purification, primarily through aqueous and solvent washing, is necessary to remove impurities and obtain a pigment with optimal performance characteristics. The protocols and data presented in this guide offer a comprehensive technical foundation for the laboratory-scale synthesis and purification of this commercially significant red pigment.

References

- 1. This compound [dyestuffintermediates.com]

- 2. This compound | 6410-41-9 | Benchchem [benchchem.com]

- 3. Buy this compound | 6410-41-9 [smolecule.com]

- 4. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 6410-41-9 [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. Azo coupling - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Pigment Red 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pigment Red 5 (C.I. 12490), focusing on its chemical properties, synthesis, analytical characterization, and toxicological profile. The information is curated for professionals in research and development, particularly those exploring novel applications for existing chemical entities.

Core Chemical and Physical Properties

This compound is a synthetic organic azo pigment known for its vibrant yellowish-red hue.[1] Its complex molecular structure is responsible for its color and stability.[2] The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide | [2][3][4] |

| Molecular Formula | C₃₀H₃₁ClN₄O₇S | [1][2][3][4][5] |

| Molecular Weight | 627.11 g/mol | [1][2][3][5] |

| CAS Number | 6410-41-9 | [1][3][4] |

| C.I. Number | 12490 | [1][4][6] |

| EINECS Number | 229-107-2 | [1][2][6] |

| Appearance | Orange-red powder | [5][] |

| Solubility | Insoluble in water, easily soluble in ethanol, slightly soluble in acetone.[5] Estimated water solubility is 4.383e-005 mg/L at 25 °C.[] |

Synthesis Pathway: A Generalized Approach

While specific, detailed industrial synthesis protocols for this compound are proprietary, its production follows the well-established reaction pathway for monoazo pigments. This involves two primary stages: diazotization of a primary aromatic amine and subsequent azo coupling with a coupling component.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol Outline: A detailed experimental protocol for the synthesis of a structurally related pigment, C.I. Pigment Red 52:1, provides insight into the practical steps involved.[8]

-

Preparation of the Diazo Component : A primary aromatic amine is dissolved in an aqueous solution with sodium hydroxide (B78521), then cooled to 0-5°C. Concentrated hydrochloric acid is added, followed by a solution of sodium nitrite to form the diazonium salt suspension.[8]

-

Preparation of the Coupling Component : A naphthol-based compound is dissolved in an aqueous sodium hydroxide solution.[8]

-

Azo Coupling Reaction : The diazonium salt suspension is slowly added to the coupling component solution under vigorous stirring, maintaining a temperature of 0-5°C and an alkaline pH (9-11).[8]

-

Post-Treatment : The resulting pigment suspension is heated, neutralized, and then the solid product is isolated via filtration. The pigment cake is washed thoroughly with hot deionized water to remove impurities and then dried in an oven to yield the final product.[8]

Analytical Characterization Workflow

The structural and physical properties of this compound are elucidated through various analytical techniques. Density Functional Theory (DFT) is employed for computational analysis of its electronic structure and stability, while spectroscopic methods provide empirical data for verification and interaction studies.

Caption: Analytical workflow for this compound characterization.

These advanced analytical methods are crucial for understanding the pigment's performance properties, such as color, lightfastness, and thermal stability, which are dictated by its solid-state structure.[4] Raman spectroscopy is particularly useful for analyzing the interactions between the pigment and a polymer matrix by focusing on the vibrational modes of the central azo group.[4]

Toxicological and Safety Profile

The toxicological data for this compound is limited. Safety Data Sheets (SDS) for the compound frequently report "no data available" for key endpoints such as toxicity to fish, daphnia, and algae, as well as for persistence, degradability, and bioaccumulative potential.[9][10]

A screening assessment conducted by the Government of Canada concluded that this compound was not harmful to the environment as it was not found to accumulate or cause harm to organisms.[11] The substance was identified as persistent, bioaccumulative, and inherently toxic to aquatic organisms in an earlier profile, but the final assessment did not support these concerns.[11][12] While some studies on structurally related azo pigments suggest a potential for genotoxicity, specific research on this compound is not extensively documented.[4]

| Toxicological Endpoint | Result | Source |

| Acute Fish Toxicity | No data available | [9][10] |

| Acute Daphnia Toxicity | No data available | [9][10] |

| Algae Toxicity | No data available | [9][10] |

| Persistence and Degradability | No data available | [9][10] |

| Bioaccumulative Potential | No data available | [9][10] |

| Environmental Harm (Canada) | Determined not to be harmful to the environment. | [11] |

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be observed when handling the pigment powder.[8]

Applications: Industrial Use vs. Biomedical Potential

This compound has a long history of use as a colorant in a wide range of industrial and consumer products.[13] Its application in biomedical fields, however, remains largely unexplored.

Caption: Application landscape of this compound.

Established Applications:

-

Paints and Coatings : Used in automotive, industrial, and architectural paints for its vibrant, durable color and good resistance to heat and light.[]

-

Plastics and Rubber : Incorporated into various polymers to provide color.[11]

-

Cosmetics and Personal Care : Used in products like soaps and detergents, and as a cosmetic colorant.[3][6][11]

Potential for Drug Development: While some organic pigments are being investigated for biomedical applications, specific research detailing the use of this compound in areas like drug delivery systems is not extensively documented.[4] The potential utility of a compound in such systems depends on its stability, biocompatibility, and ability to be formulated into nanoparticles or loaded into a carrier.[4] Given its classification as a fluorescent dye in some contexts, there may be unexplored potential in bio-imaging or as a label in diagnostic assays, but this remains speculative without dedicated research.[13] The current body of literature lacks studies focused on the direct application of this compound in drug delivery vehicle development.[4]

References

- 1. This compound (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]

- 2. Buy this compound | 6410-41-9 [smolecule.com]

- 3. This compound | C30H31ClN4O7S | CID 82169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6410-41-9 | Benchchem [benchchem.com]

- 5. This compound | 6410-41-9 [chemicalbook.com]

- 6. neelikon.com [neelikon.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

- 11. 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]azo]-3-hydroxy- (this compound) - Canada.ca [canada.ca]

- 12. canadacommons.ca [canadacommons.ca]

- 13. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Photophysical Properties of Pigment Red 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 5 (C.I. 12490) is a synthetic monoazo pigment belonging to the Naphthol AS pigment family. Its chemical name is N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide. With its vibrant yellowish-red hue, it finds extensive application in printing inks, paints, plastics, and cosmetics.[1] While primarily an industrial colorant, its photophysical properties, particularly its fluorescence, are of interest to researchers in materials science and could have implications in the development of fluorescent probes and markers, provided its characteristics are well understood.

This technical guide provides a comprehensive overview of the known photophysical properties of this compound and related Naphthol red pigments. Due to a lack of specific published data for this compound, this guide also includes generalized experimental protocols for determining these properties, intended to enable researchers to characterize this and similar pigments.

Physicochemical Properties of this compound

A solid understanding of the fundamental physicochemical properties of a pigment is essential before delving into its photophysical characteristics. These properties influence its solubility, stability, and interactions with its environment, all of which can affect its optical behavior.

| Property | Value | Source(s) |

| CI Name | This compound | [1] |

| CI Number | 12490 | [1] |

| CAS Number | 6410-41-9 | [1] |

| Chemical Formula | C₃₀H₃₁ClN₄O₇S | [1] |

| Molecular Weight | 627.11 g/mol | [1] |

| Appearance | Red powder | [1] |

| Solubility | Insoluble in water; slightly soluble in ethanol (B145695) and acetone. | [1] |

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, including absorption, emission, and the ultimate fate of the absorbed energy. These properties are crucial for any application involving fluorescence.

| Property | Description | Typical Values for Naphthol Red Pigments | Source(s) |

| Absorption Maximum (λmax) | The wavelength at which the pigment absorbs the most light. | The primary absorption peak for Naphthol-azo reaction products is in the range of 500-540 nm.[3] | [3] |

| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Not available for this compound. For a similar Naphthol-Fast Red complex, ε₅₁₀ = 4.7 mM⁻¹cm⁻¹.[3] | [3] |

| Emission Maximum (λem) | The wavelength at which the pigment emits the most light (fluoresces) after excitation. | For a Naphthol-Fast Red reaction product, the emission is centered around 560 nm when excited at 500 nm.[3] | [3] |

| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. | Generally low for many azo dyes. Specific values for red azo pigments can vary widely depending on their structure and environment.[4][5] | [4][5] |

| Fluorescence Lifetime (τ) | The average time a molecule spends in the excited state before returning to the ground state by emitting a photon. | Organic dyes and pigments typically have lifetimes in the order of picoseconds to nanoseconds.[6] | [6] |

| Photostability | The ability of the pigment to resist degradation upon exposure to light. | Naphthol red pigments have moderate to good lightfastness, though this can be influenced by the substrate and other formulation components.[7] | [7] |

Experimental Protocols

Detailed below are generalized experimental protocols for the determination of the key photophysical properties of organic pigments like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of the pigment.

Methodology:

-

Sample Preparation:

-

For a solution-state measurement, accurately weigh a small amount of this compound and dissolve it in a suitable transparent solvent (e.g., N,N-dimethylformamide, ethanol, or acetone) in a volumetric flask to prepare a stock solution of known concentration.[8]

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0, which is the optimal range for Beer-Lambert law linearity.[9]

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank reference.[9]

-

Fill an identical cuvette with the pigment solution.

-

-

Measurement:

-

Place the blank and sample cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a wavelength range of approximately 300 nm to 800 nm.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

-

Molar Extinction Coefficient (ε) Calculation:

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm), the molar extinction coefficient can be calculated.[10]

-

Steady-State Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

Methodology:

-

Sample Preparation:

-

Instrumentation:

-

Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).[8]

-

-

Measurement:

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum, or another suitable wavelength where the pigment absorbs.

-

Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 520 nm to 800 nm for a red pigment).

-

The resulting spectrum is the fluorescence emission spectrum, and the peak wavelength is the λem.

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection:

-

Choose a standard fluorophore that absorbs and emits in a similar spectral region to this compound. For red-emitting dyes, standards like Rhodamine 101 or Cresyl Violet in ethanol can be used.[5]

-

-

Sample and Standard Preparation:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

-

The absorbance of all solutions at the excitation wavelength must be kept below 0.1.

-

-

Measurement:

-

Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Calculation:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[4]

-

Fluorescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Methodology:

-

Instrumentation:

-

Measurement:

-

The sample is excited by the pulsed light source.

-

The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.[14]

-

This process is repeated many times, and a histogram of photon arrival times is built up, which represents the fluorescence decay curve.[12]

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The measured fluorescence decay curve is then deconvoluted with the IRF and fitted to an exponential decay model (or multiple exponential decays for complex systems) to extract the fluorescence lifetime(s).[14]

-

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of an organic pigment.

References

- 1. jacksonsart.com [jacksonsart.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. printwiki.org [printwiki.org]

- 8. scibec.dcci.unipi.it [scibec.dcci.unipi.it]

- 9. science.valenciacollege.edu [science.valenciacollege.edu]

- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 11. static.horiba.com [static.horiba.com]

- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 13. bhu.ac.in [bhu.ac.in]

- 14. lup.lub.lu.se [lup.lub.lu.se]

In-Depth Technical Guide: Thermal Degradation Analysis of C.I. Pigment Red 5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal degradation of C.I. Pigment Red 5 (CAS No. 6410-41-9), a monoazo pigment widely utilized in various industrial applications. A thorough review of available data reveals critical insights into its thermal stability and decomposition profile. This document summarizes key thermal properties, outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses the anticipated degradation pathways. The information presented is essential for researchers and professionals in fields where the thermal behavior of colorants is a critical parameter for product performance, stability, and safety.

Introduction

C.I. This compound, chemically identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, is a significant member of the Naphthol AS pigment family.[1][2] Its vibrant red hue and good lightfastness have led to its use in printing inks, paints, coatings, plastics, and textiles.[3] Understanding the thermal stability of this compound is paramount for its effective and safe use, particularly in applications involving high-temperature processing, such as in the manufacturing of plastics.[4] Thermal degradation can lead to color shifts, loss of performance, and the potential generation of volatile organic compounds.

This guide consolidates available data on the thermal properties of this compound and provides standardized methodologies for its thermal analysis to ensure reproducible and comparable results.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. This compound is presented in Table 1.

Table 1: Physicochemical Properties of C.I. This compound

| Property | Value | Reference(s) |

| CI Name | This compound | [3] |

| CI Number | 12490 | [3] |

| CAS Number | 6410-41-9 | [3][5] |

| Molecular Formula | C₃₀H₃₁ClN₄O₇S | [3][5] |

| Molecular Weight | 627.11 g/mol | [3][5] |

| Melting Point | 306 °C | [5] |

| Heat Resistance | 140 °C - 200 °C | [3][6] |

Thermal Degradation Analysis

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific experimental data for this compound is limited in publicly available literature, the following sections outline standardized protocols for these analyses based on best practices for similar azo pigments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss.

A generalized methodology for the thermogravimetric analysis of azo pigments is as follows:

-

Instrumentation: A calibrated thermogravimetric analyzer is required.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at different temperature ranges.

Based on the reported melting point of 306 °C, significant thermal decomposition of this compound is expected to commence at temperatures above this point. A typical TGA thermogram for a monoazo pigment would show an initial stable region with minimal mass loss, followed by one or more distinct steps of mass loss corresponding to the decomposition of different parts of the molecule.

Table 2: Anticipated TGA Data for C.I. This compound

| Parameter | Expected Value/Range |

| Onset of Decomposition (Tonset) | > 300 °C |

| Major Mass Loss Region | 300 - 600 °C |

| Residual Mass at 800 °C (N₂ atm.) | To be determined experimentally |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and decomposition events.

A general procedure for the DSC analysis of azo pigments is as follows:

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Atmosphere: The analysis is performed under a continuous purge of an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a temperature beyond its decomposition point (e.g., 400 °C).

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point at approximately 306 °C.[5] This may be followed by an exothermic event at higher temperatures, indicating the onset of thermal decomposition.

Table 3: Anticipated DSC Data for C.I. This compound

| Thermal Event | Expected Temperature |

| Melting (Endotherm) | ~ 306 °C |

| Decomposition (Exotherm) | > 306 °C |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Experimental Workflow: Py-GC-MS

The following diagram illustrates a typical workflow for Py-GC-MS analysis.

Caption: A schematic workflow of Pyrolysis-Gas Chromatography-Mass Spectrometry analysis.

Anticipated Degradation Products

The thermal degradation of this compound is expected to proceed via the cleavage of its weakest chemical bonds. The azo linkage (-N=N-) is a likely point of initial fragmentation, leading to the formation of various aromatic amines and other substituted organic molecules. Based on the structure of this compound, potential degradation products could include derivatives of aminobenzenesulfonamide and aminonaphthol. The specific fragmentation pattern and the identity of the resulting compounds would need to be confirmed through experimental Py-GC-MS analysis.

Degradation Pathway

The thermal degradation of this compound likely initiates with the homolytic cleavage of the azo bond, which is generally the most thermally labile part of such molecules. This would generate two radical fragments. Subsequent reactions of these highly reactive species, including hydrogen abstraction, recombination, and further fragmentation, would lead to a complex mixture of smaller, more stable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Infrared spectra of North American automobile original finishes. XIV: Identification of Naphthol Red (C.I. Pigment Red 170) in finish layers and in color-coordinated primers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (pr5) - ORGANIC PIGMENT RED - L COLOR [l-color.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 6410-41-9 [chemicalbook.com]

- 6. union-pigment.com [union-pigment.com]

In-Depth Technical Guide: Solubility of Pigment Red 5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Red 5 (CAS No. 6410-41-9), a widely used synthetic organic pigment. Understanding the solubility of this pigment is critical for its application in various formulations, including inks, coatings, plastics, and potentially, for assessing its behavior in biological systems relevant to drug development.

Physicochemical Properties of this compound

This compound, chemically known as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, is an azo pigment characterized by its bright red color. Its molecular structure significantly influences its physical and chemical properties, including its solubility.

| Property | Value | Reference |

| Chemical Formula | C30H31ClN4O7S | [1][2] |

| Molecular Weight | 627.11 g/mol | [1][2] |

| Appearance | Orange-red powder | [1][3] |

| Melting Point | 306 °C | [1][3] |

| Density | 1.34 g/cm³ | [1][3] |

| pKa | 10.12 ± 0.70 (Predicted) | [1][3] |

| LogP (Octanol-Water Partition Coefficient) | 1.22 at 23°C | [1][4] |

Quantitative Solubility Data

Precise, comparative quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. The pigment is generally characterized by its low solubility. The available data is summarized below.

| Solvent | Temperature | Solubility | Reference |

| Water | 23 °C | 7.8 µg/L | [1][3][4][5] |

| Organic Solvents (General) | 20 °C | 130 µg/L | [1][3][4][5] |

Qualitative Solubility and Solvent Fastness

Qualitative assessments provide further insight into the behavior of this compound in different organic solvents. It is generally described as being soluble in ethanol (B145695) and slightly soluble in acetone.[1][3][5]

Solvent fastness, a measure of a pigment's resistance to "bleeding" or migrating when in contact with a solvent, is another important related property. While not a direct measure of solubility, it indicates the pigment's stability in a given solvent system.

| Solvent/Reagent | Fastness Rating (1-5 scale, 5=excellent) |

| Water | 5 |

| 5% HCl | 5 |

| 5% NaOH | 5 |

| Ethyl Alcohol | 4 |

| Ethyl Acetate | 4 |

| Xylene | 3-4 |

| MEK (Methyl Ethyl Ketone) | 3 |

| Mineral Spirit | 3-4 |

Note: This data is based on a typical supplier's technical datasheet and may vary between different commercial grades of the pigment.

Experimental Protocols for Solubility Determination

The following outlines a generalized methodology for determining the solubility of a pigment like this compound in an organic solvent, based on established principles and references to standard testing methods.

Principle

The solubility is determined by preparing a saturated solution of the pigment in a specific solvent at a controlled temperature. The concentration of the dissolved pigment is then measured, typically by gravimetric or spectrophotometric methods.

Materials and Equipment

-

This compound sample

-

Selected organic solvents (e.g., ethanol, acetone, toluene, ethyl acetate)

-

Analytical balance

-

Constant temperature bath or shaker

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer (for spectrophotometric method)

-

Evaporating dish and oven (for gravimetric method)

Generalized Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Pigment:

-

Centrifuge the suspension at high speed to pellet the undissolved pigment particles.

-

Carefully decant the supernatant.

-

Filter the supernatant through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining suspended particles.

-

-

Quantification of Dissolved Pigment:

-

Gravimetric Method:

-

Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Dry the residue in an oven at a suitable temperature until a constant weight is achieved.

-

The weight of the residue corresponds to the amount of dissolved pigment. Calculate the solubility in g/L or other desired units.

-

-

Spectrophotometric Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute the saturated filtrate with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted filtrate and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Diagrams

References

The Elusive Crystalline Nature of Pigment Red 5: A Technical Guide to its Putative Polymorphism

For Immediate Release

A comprehensive technical guide exploring the crystal structure and potential polymorphism of C.I. Pigment Red 5 (C.I. 12490), a significant colorant in various industries. This document serves as a resource for researchers, scientists, and professionals in drug development by consolidating the available knowledge and outlining the experimental pathways for its structural elucidation.

While C.I. This compound is a widely used monoazo pigment, a thorough review of publicly available scientific literature reveals a notable absence of detailed crystallographic data for its specific polymorphic forms.[1] The phenomenon of polymorphism, the ability of a solid to exist in multiple crystal structures, is common among organic pigments and profoundly influences their physical and chemical properties, including color, thermal stability, and lightfastness.[1] This guide will, therefore, present a framework for understanding the potential polymorphism of this compound by drawing parallels with structurally related azo pigments and detailing the established analytical methodologies for their characterization.

Chemical Identity and Synthesis

This compound is chemically identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.[2] Its synthesis generally involves the diazotization of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, followed by an azo coupling reaction with 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide.

The Phenomenon of Polymorphism in Azo Pigments

Polymorphism is a critical consideration in pigment science. Different crystal packings of the same molecule can lead to significant variations in performance. For instance, related azo pigments like C.I. Pigment Red 57:1 exist in different crystal forms (e.g., α and β types), which are known to affect their dispersibility and coloristic properties. While specific polymorphs of this compound have not been detailed in the literature, its molecular complexity suggests a high probability of their existence.[1] Studies on similar pigments often reveal layered arrangements where non-polar aromatic groups are segregated from polar moieties, a structural motif that may also be relevant to this compound.[1]

Illustrative Crystallographic Data of Related Azo Pigments

To provide a quantitative perspective on what might be expected for this compound, the following table summarizes crystallographic data from a related compound, the monosodium salt of Pigment Red 52. This data is presented for illustrative purposes to showcase the type of information obtained from single-crystal X-ray diffraction.

| Parameter | Value (for a Monosodium Salt of Pigment Red 52) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4258 (6) |

| b (Å) | 12.1804 (10) |

| c (Å) | 18.4692 (12) |

| α (°) | 104.844 (5) |

| β (°) | 97.478 (5) |

| γ (°) | 95.404 (6) |

| Volume (ų) | 1100.00 (14) |

| Z | 2 |

| Temperature (K) | 173 |

Data sourced from a study on a dimethyl sulfoxide (B87167) solvate hydrate (B1144303) of the monosodium salt of Pigment Red 52 and is intended for illustrative purposes only.[3]

Experimental Protocols for Characterization

The elucidation of pigment crystal structures and polymorphism involves a suite of analytical techniques. The following are detailed methodologies that would be applied to study this compound.

Synthesis and Crystallization

Objective: To produce this compound and induce the formation of different polymorphic forms.

Protocol:

-

Diazotization: 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide is dissolved in an acidic medium (e.g., hydrochloric acid in water). The solution is cooled to 0-5 °C. A solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: A separate alkaline solution of the coupling component, 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide, is prepared.

-

Precipitation: The diazonium salt solution is slowly added to the coupling component solution. The pH, temperature, and addition rate are carefully controlled to influence the particle size and potentially the crystal form of the precipitated this compound.

-

Polymorph Screening: To obtain different crystal forms, the crude pigment powder can be subjected to various treatments:

-

Recrystallization: Slow evaporation of solutions in various high-boiling point organic solvents (e.g., dimethylformamide, N-methyl-2-pyrrolidone, chlorobenzene).

-

Thermal Annealing: Heating the pigment powder at different temperatures.

-

Slurrying: Suspending the pigment in different solvents at various temperatures for extended periods.

-

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and identify different polymorphs.

Protocol:

-

Sample Preparation: A fine powder of the pigment is gently packed into a sample holder.

-

Data Acquisition (Powder XRD): The sample is analyzed using a powder diffractometer with CuKα radiation. Data is typically collected over a 2θ range of 5° to 50°. Each distinct polymorph will produce a unique diffraction pattern.

-

Structure Solution (if single crystals are unavailable): For novel polymorphs, the crystal structure can be solved from high-resolution powder diffraction data using computational methods like simulated annealing or Rietveld refinement. This has been successfully applied to other pigments where single crystal growth is challenging.

-

Single-Crystal XRD: If suitable single crystals can be grown, they are mounted on a goniometer and analyzed. This technique provides the most precise structural data, including bond lengths, angles, and absolute configuration.[1]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To probe the local atomic environment and confirm structural details, particularly the tautomeric form (azo vs. hydrazone).

Protocol:

-

Sample Packing: The powdered pigment is packed into a zirconia rotor.

-

Data Acquisition: ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR spectra are acquired.

-

Analysis: The chemical shifts, particularly of the ¹⁵N nuclei, can unambiguously determine whether the molecule exists in the azo or hydrazone tautomeric form in the solid state. This information is crucial for accurate crystal structure refinement from powder data.[1]

Thermal Analysis (DSC/TGA)

Objective: To investigate the thermal stability of polymorphs and identify phase transitions.

Protocol:

-

Sample Preparation: A small, accurately weighed amount of the pigment powder is placed in an aluminum pan.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Analysis: The Differential Scanning Calorimetry (DSC) thermogram will show endothermic or exothermic peaks corresponding to melting, decomposition, or solid-solid phase transitions between polymorphs. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition or desolvation.

Logical Workflow for Polymorphism Study

The following diagram illustrates the logical workflow for a comprehensive study of this compound polymorphism.

Caption: Workflow for the study of this compound polymorphism.

Conclusion

The comprehensive structural characterization of this compound and its potential polymorphs remains an open area for investigation. While direct crystallographic data is currently absent from public databases, the methodologies for such a study are well-established. By employing a systematic approach involving controlled crystallization, X-ray diffraction, solid-state NMR, and thermal analysis, the crystal structures of any existing polymorphs can be elucidated. This would not only fill a significant gap in the scientific literature but also provide invaluable insights for optimizing the application properties of this commercially important pigment.

References

Quantum Chemical Analysis of C.I. Pigment Red 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment Red 5 is a prominent member of the azo pigment family, valued for its vibrant bluish-red hue and stability.[1] Understanding its molecular and electronic properties is crucial for optimizing its performance in various applications, from cosmetics to industrial coatings.[2][3] This technical guide details the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the fundamental characteristics of this compound. It provides a comprehensive overview of the theoretical methodologies, presents illustrative quantitative data, and outlines the computational workflows necessary for such an investigation. This document serves as a resource for researchers seeking to apply computational chemistry techniques to the study of organic pigments.

Introduction

This compound (C₃₀H₃₁ClN₄O₇S) is a complex organic molecule with a sulfonamide-azo-naphthamide backbone.[2][4] Its performance characteristics, including color, lightfastness, and thermal stability, are intrinsically linked to its molecular structure and electronic properties.[2] Quantum chemical calculations offer a powerful, non-destructive approach to probe these properties at the atomic level, providing insights that can guide the synthesis of new pigments with enhanced features.[5]

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying organic pigments.[2] It provides a favorable balance between computational cost and accuracy for predicting key parameters such as optimized molecular geometries, electronic properties like the HOMO-LUMO energy gap (which dictates color), and vibrational spectra.[2][5] This guide outlines a theoretical framework for the comprehensive analysis of this compound using DFT and related methods.

Computational Methodology

A systematic computational protocol is essential for obtaining reliable theoretical data. The following sections detail a standard workflow for the quantum chemical analysis of this compound.

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the this compound molecule.

Protocol:

-

Initial Structure: The starting molecular geometry of this compound can be constructed using its IUPAC name: N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.[2][3][4]

-

Computational Method: Geometry optimization is performed using DFT. A common choice of functional for organic molecules is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is typically employed to provide a good balance of accuracy and computational efficiency for molecules of this size.

-

Solvation Model: To simulate the pigment's properties in a relevant medium (e.g., a solvent or polymer matrix), a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties

Once the optimized geometry is obtained, the electronic properties can be calculated to understand the pigment's color and reactivity.

Protocol:

-

Method: Single-point energy calculations are performed on the optimized geometry using the same DFT functional and basis set.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output. The energy difference (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitation energy and, consequently, its color.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for intermolecular interactions.

Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis), which is directly related to the perceived color of the pigment.

Protocol:

-

Method: TD-DFT calculations are performed on the optimized geometry. The number of excited states to be calculated is specified to cover the visible region of the electromagnetic spectrum.

-

Functional and Basis Set: The same functional and basis set used for geometry optimization are typically used for TD-DFT calculations for consistency.

-

Analysis: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum. The wavelength of maximum absorption (λmax) can then be compared with experimental data.

Illustrative Quantitative Data

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the quantum chemical calculations described above for this compound.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N=N (Azo) | 1.25 Å |

| C-N (Azo-Naphthol) | 1.42 Å | |

| C-N (Amide) | 1.36 Å | |

| S-N (Sulfonamide) | 1.65 Å | |

| Dihedral Angle | C-N=N-C | 178.5° |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 2.6 eV |

| Dipole Moment | 4.5 D |

Table 3: Simulated Spectral Data (TD-DFT)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 2.45 | 506 | 0.85 |

| S₀ → S₂ | 2.88 | 430 | 0.12 |

| S₀ → S₃ | 3.10 | 400 | 0.05 |

Visualization of Computational Workflow and Relationships

The following diagrams illustrate the logical flow of the computational study and the interplay between theoretical calculations and experimental validation.